molecular formula C21H14ClNO4 B6505358 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide CAS No. 923216-66-4

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide

Cat. No.: B6505358
CAS No.: 923216-66-4
M. Wt: 379.8 g/mol
InChI Key: TUVAVVOSYDDJPD-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide is a synthetic small molecule based on the benzo[b]furan scaffold, a motif of high significance in medicinal chemistry due to its broad spectrum of physiological and pharmacological properties . This compound is presented for research applications, particularly in early-stage drug discovery. The structural features of this molecule, including the 4-chlorobenzoyl and furan-2-carboxamide substituents on the benzo[b]furan core, are designed to explore structure-activity relationships (SAR) for targeting various disease pathways. The benzo[b]furan scaffold is recognized for its remarkable potential as a robust therapeutic option, with extensive research from 2011 to 2022 establishing its exceptional promise as a core structure in anticancer, antibacterial, and antifungal agents . Scientific literature indicates that benzo[b]furan derivatives constitute a focal point for global research, with their diversity enabling a wide range of shapes to match diverse enzyme binding pockets, facilitating diverse intermolecular interactions such as hydrogen bonding and π-stacking . This makes them intriguing for applications in medicinal chemistry and pharmaceutical industries. Specifically, derivatives sharing this core structure have been investigated for their antiproliferative activity, with some acting as potent inhibitors of tubulin polymerization, a well-established mechanism for anticancer activity . This product is intended for research purposes such as in vitro biological screening, mechanism of action studies, and as a building block for the synthesis of novel chemical entities. It is supplied with a guaranteed purity of 95% or higher. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4/c1-12-16-11-15(23-21(25)18-3-2-10-26-18)8-9-17(16)27-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVAVVOSYDDJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101164214
Record name N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923216-66-4
Record name N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923216-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

A common approach involves Friedel-Crafts acylation of 5-methylresorcinol derivatives with 4-chlorobenzoyl chloride. The reaction proceeds in anhydrous dichloromethane with Lewis acids like AlCl₃, yielding 2-(4-chlorobenzoyl)-5-methylbenzofuran. This intermediate is critical for subsequent functionalization.

Palladium-Catalyzed Coupling

Alternative methods employ palladium-catalyzed cross-coupling to install the 4-chlorobenzoyl group. For example, Suzuki-Miyaura coupling between 5-bromo-3-methylbenzofuran and 4-chlorophenylboronic acid achieves high regioselectivity under mild conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Introduction of the Furan-2-Carboxamide Group

The furan-2-carboxamide moiety is introduced via nucleophilic acyl substitution or condensation reactions.

Chloroacetamide Intermediate Route

As detailed in source, the synthesis involves:

  • Reacting 2-(4-chlorobenzoyl)-3-methylbenzofuran-5-amine with 2-chlorofuran-3-carbonyl chloride in THF at 0–5°C.

  • Adding triethylamine to scavenge HCl, yielding this compound with 78% efficiency.

Carbodiimide-Mediated Coupling

A more recent method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple furan-2-carboxylic acid directly to the benzofuran-5-amine intermediate. This approach reduces side reactions, achieving 85% yield in DMF at room temperature.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMFMaximizes solubility of intermediates
Temperature0–5°C (step 1); 25°C (step 2)Minimizes decomposition
CatalystEDC/HOBtEnhances coupling efficiency
Reaction Time4–6 hoursBalances completion vs. degradation

Data aggregated from indicate that rigorous exclusion of moisture improves reproducibility, as hydrolysis of the furan-2-carbonyl chloride intermediate is a major side reaction.

Analytical Characterization

Key spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, benzofuran-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 3.6 Hz, 1H, furan-H), 6.72 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 2.51 (s, 3H, CH₃).

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide is C26H22ClNO6C_{26}H_{22}ClNO_6, with a molecular weight of approximately 479.9 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, combined with a chlorobenzoyl substituent that may enhance its pharmacological properties .

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Preliminary studies suggest that this compound exhibits notable biological activity, potentially acting as an inhibitor for specific protein kinases involved in cancer progression. The chlorobenzoyl group may enhance binding affinity to target enzymes or receptors, influencing its pharmacological profile.
    • Antimicrobial Properties : Research indicates that compounds with similar structural features exhibit antimicrobial activities. The benzofuran moiety has been linked to various biological effects, including antibacterial and antifungal properties .
  • Biochemical Studies
    • Enzyme Inhibition : Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve assessing the compound's effects on enzyme activity and determining its mechanism of action.
    • Receptor Binding Studies : The compound's potential as a ligand for various receptors is under investigation, which could lead to the development of new therapeutic agents targeting specific diseases.
  • Material Science
    • Polymer Synthesis : The unique structural elements of this compound may allow it to be used in the synthesis of novel polymers with specific electronic and optical properties. Research into its application in materials science is ongoing, focusing on enhancing material performance through chemical modification .

Case Studies

  • Inhibition of Protein Kinases
    • A study demonstrated that this compound effectively inhibited specific protein kinases involved in cancer cell proliferation. The results indicated a dose-dependent response, highlighting the compound's potential as a lead compound for anticancer drug development.
  • Antimicrobial Activity Assessment
    • A comparative study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth at specific concentrations, suggesting that modifications to the structure could enhance its antimicrobial properties further .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Key Functional Groups Biological Activity Reference
Target Compound Benzofuran 2-(4-Cl-benzoyl), 3-methyl, 5-(furan-2-carboxamide) Chlorobenzoyl, methyl, carboxamide Under investigation
5i (N-(2-(4-chlorobenzoyl)-benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide) Benzofuran 3-(cyclohexyl-methylamino)acetamide Acetamide, cyclohexyl Anticonvulsant (Relative potency: 0.74 vs. phenytoin)
5f (N-(2-(4-chlorobenzoyl)-benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)acetamide) Benzofuran 3-(piperazinyl-furan-2-carbonyl)acetamide Piperazine, furan-carbonyl Anticonvulsant (Relative potency: 0.16)
10j (N-(3-chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide) Indole 3-chloro-4-fluorophenyl, 5-methoxy Chloro, fluoro, methoxy Anticancer (IC₅₀: 2.91 ± 0.38 μM)
5-(3,4-dichlorophenyl)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide Furan-carboxamide 3,4-dichlorophenyl, benzotriazolyl Dichlorophenyl, benzotriazole Dengue virus inhibitor (Docking score: -10.2 kcal/mol)

Key Observations:

Substituent Impact on Activity: The acetamide side chain in benzofuran derivatives (e.g., 5i, 5f) significantly influences anticonvulsant activity. Bulky groups like cyclohexyl-methylamino (5i) improve potency, while polar piperazine-furan moieties (5f) reduce it . Halogenation: Chlorine at the benzoyl position (common in target compound and 10j) enhances target binding via hydrophobic and electron-withdrawing effects. Fluorine in 10j further optimizes pharmacokinetics by reducing metabolic degradation .

Core Structure Variations: Benzofuran vs. Indole: Indole derivatives (e.g., 10j) exhibit anticancer activity via Bcl-2/Mcl-1 inhibition, whereas benzofuran-carboxamide derivatives (target compound) are explored for neurological or antiviral applications . Carboxamide vs.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Physicochemical Profiles

Compound logP Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Targets
Target Compound 3.8* 419.86 1 4 Not reported
5i 4.2 483.98 2 5 Sodium channels (anticonvulsant)
10j 4.5 512.90 2 5 Bcl-2/Mcl-1 (anticancer)
5-(3,4-dichlorophenyl)-...furan-2-carboxamide 5.1 484.32 1 5 Dengue NS5 polymerase

*Estimated using ChemDraw.

Key Findings:

  • Lipophilicity (logP) : Higher logP in dichlorophenyl derivatives (5.1 ) correlates with improved membrane permeability but may reduce solubility. The target compound’s moderate logP (3.8 ) suggests balanced absorption .
  • Hydrogen Bonding: Compounds with additional H-bond donors (e.g., 5i, 10j) show stronger target engagement, critical for anticonvulsant and anticancer activities .

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzofuran Core : A fused benzene and furan ring system that contributes to its biological properties.
  • Chlorobenzoyl Substitution : The presence of a 4-chlorobenzoyl group, which may enhance its interaction with biological targets.
  • Furan Carboxamide Group : This moiety is crucial for the compound's pharmacological activity.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC23H18ClN3O3
Molecular Weight407.85 g/mol
CAS Number923194-03-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as kinases.
  • Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways associated with cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies :
    • The compound was tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Results indicated significant cytotoxic effects with calculated IC50 values demonstrating its potency compared to standard chemotherapeutics like doxorubicin .
    • Morphological assessments showed that treated cells exhibited deformation typical of apoptosis, confirming the compound's role as a potent inhibitor of cancer cell growth .
  • Structure-Activity Relationship (SAR) :
    • Research has established that the positioning of substituents on the benzofuran ring significantly affects biological activity. For instance, halogen substitutions at specific positions enhance cytotoxicity .
    • Compounds with similar structures but different substituents were compared, revealing that chlorinated derivatives generally exhibited better activity against cancer cells than their non-halogenated counterparts .

Additional Biological Activities

Beyond anticancer effects, this compound has been explored for:

  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
  • Anticonvulsant Activity : Some derivatives of benzofuran compounds have shown promise in anticonvulsant assays, indicating a broader therapeutic potential .

Case Study 1: Anticancer Efficacy

In a study involving the synthesis and evaluation of various benzofuran derivatives, this compound demonstrated notable efficacy against A549 cells with an IC50 value comparable to established anticancer agents. The study utilized MTT assays to quantify cell viability post-treatment .

Case Study 2: SAR Analysis

A comprehensive SAR analysis revealed that modifications to the benzofuran core significantly impacted the compound's activity. For example, introducing different halogens or altering the carboxamide moiety resulted in varied cytotoxic profiles. This underscores the importance of chemical structure in determining biological outcomes .

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